molecular formula C14H9Cl3N2OS B4906670 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B4906670
M. Wt: 359.7 g/mol
InChI Key: GVLSJVRTOHXDCC-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with chloro and dichlorophenyl groups, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2,5-dichloroaniline to yield the final product. The reaction conditions generally include:

    Solvent: Acetone

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Complexation Reactions: The compound can form complexes with transition metals.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Complexation Reactions: Transition metal salts in aqueous or organic solvents.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Metal Complexes: Coordination complexes with metals like copper, nickel, or cobalt.

Scientific Research Applications

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of other thiourea derivatives and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The compound’s ability to form metal complexes also contributes to its biological activity, as these complexes can interact with biomolecules and disrupt their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
  • 2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
  • 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]pyridine

Uniqueness

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and dichlorophenyl groups enhances its ability to form stable complexes with transition metals and contributes to its diverse range of applications.

Properties

IUPAC Name

2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-8-5-6-11(17)12(7-8)18-14(21)19-13(20)9-3-1-2-4-10(9)16/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLSJVRTOHXDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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